![molecular formula C18H19N3O3S B2569455 N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide CAS No. 851980-40-0](/img/structure/B2569455.png)
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide
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Description
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide, also known as DMABN, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods and has been shown to have biochemical and physiological effects that make it useful in research.
Scientific Research Applications
- DMBDH can serve as an electrochemical probe due to its redox activity. Researchers have explored its use in developing sensors for detecting various analytes, such as heavy metals, biomolecules, and environmental pollutants .
- Some studies have investigated DMBDH derivatives as potential anticancer agents. Their cytotoxicity against cancer cells has been evaluated, and modifications to the benzothiazole moiety have been explored to enhance their efficacy .
- DMBDH derivatives have demonstrated antimicrobial properties against bacteria and fungi. These compounds could find applications in developing novel antibiotics or antifungal agents .
- The benzothiazole-based hydrazide structure of DMBDH has been studied for its corrosion inhibition properties. It can protect metal surfaces from corrosion in aggressive environments .
- DMBDH exhibits interesting photophysical behavior, including fluorescence. Researchers have investigated its potential as a fluorescent probe for imaging applications .
- DMBDH can act as a ligand in coordination complexes. Researchers have synthesized metal complexes with DMBDH and explored their catalytic, magnetic, and luminescent properties .
Electrochemical Sensors and Biosensors
Anticancer Agents
Antimicrobial Activity
Corrosion Inhibition
Photophysical Properties
Coordination Chemistry
properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-10-5-8-15-16(11(10)2)19-18(25-15)21-20-17(22)13-7-6-12(23-3)9-14(13)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQANJIHRWMKBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=C(C=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide |
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